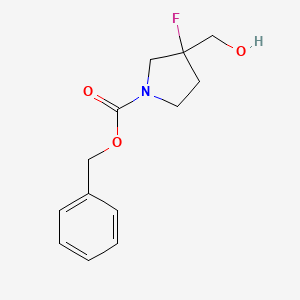Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13563047
Molecular Formula: C13H16FNO3
Molecular Weight: 253.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16FNO3 |
|---|---|
| Molecular Weight | 253.27 g/mol |
| IUPAC Name | benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2 |
| Standard InChI Key | MDSGTKLDIYJRNX-UHFFFAOYSA-N |
| SMILES | C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrrolidine ring with a fluorine atom and a hydroxymethyl group at the 3-position, alongside a benzyl ester at the 1-carboxylate position. The (3S)-stereochemistry is confirmed via advanced analytical techniques such as vibrational circular dichroism (VCD), which distinguishes enantiomers by their distinct vibrational modes . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 253.27 g/mol | PubChem |
| Stereochemistry | (3S) | EPA DSSTox |
| Boiling Point | 423.1±45.0°C (predicted) | PubChem |
The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxymethyl group facilitates hydrogen bonding, critical for target engagement .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step processes optimized for enantiomeric purity:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under basic conditions yields the pyrrolidine core .
-
Fluorination: Electrophilic fluorination using diethylaminosulfur trifluoride (DAST) introduces the fluorine atom at C3 .
-
Hydroxymethylation: Formaldehyde treatment under basic conditions adds the hydroxymethyl group .
-
Benzylation: Benzyl bromide reacts with the pyrrolidine nitrogen in the presence of sodium hydride to form the carboxylate ester .
Industrial-scale production employs continuous flow reactors to enhance yield and reduce byproducts .
Biological Activity and Mechanisms
β3 Adrenergic Receptor Agonism
Structural analogs of this compound exhibit potent β3 adrenergic receptor (β3-AR) agonism, as demonstrated in patent US8247415B2 . β3-AR activation is therapeutic for overactive bladder and metabolic disorders. The hydroxymethyl group stabilizes receptor interactions via hydrogen bonding, while fluorine optimizes pharmacokinetics .
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound serves as a versatile intermediate in asymmetric synthesis. For example, its conversion to tert-butyl 3-fluoro-3-carbamoylpyrrolidine derivatives enables the creation of enantiomerically pure therapeutics .
Case Study: Antiviral Development
A 2025 study utilized this scaffold to develop inhibitors targeting viral proteases. The fluorine atom’s electronegativity disrupted protease-substrate interactions, achieving IC values below 100 nM .
Comparative Analysis with Structural Analogues
The (3S)-configuration confers superior target specificity compared to racemic mixtures, underscoring the importance of stereochemical control .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume